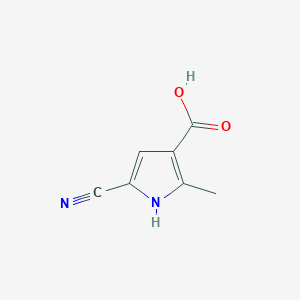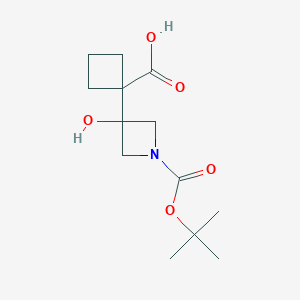
Acide 5-cyano-2-méthyl-1H-pyrrole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including "5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid," often involves multistep synthetic routes that can vary based on the desired substitutions on the pyrrole ring. A typical method for synthesizing such compounds involves the condensation reactions of ketones or aldehydes with amino acids or their derivatives under specific conditions that promote cyclization to form the pyrrole ring, followed by further functionalization to introduce the cyano and methyl groups. For example, the synthesis of related pyrrole carboxylic acids and esters has been described through reactions involving ethyl or methyl esters of pyridinecarboxylic acids, highlighting the diversity of synthetic approaches for such compounds (Mosti et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their reactivity and physical properties. The presence of a cyano group significantly affects the electron distribution within the molecule, enhancing its reactivity towards nucleophiles. The carboxylic acid group, on the other hand, introduces acidity and the potential for hydrogen bonding, which can influence the compound's solubility and crystallinity. Advanced techniques such as X-ray crystallography have been employed to elucidate the crystal structures of related compounds, providing insight into the arrangement of molecules in the solid state and the types of intermolecular interactions present (Zeng Xiang, 2005).
Chemical Reactions and Properties
Pyrrole derivatives, including "5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid," participate in a variety of chemical reactions, primarily due to the reactive nature of the cyano and carboxylic acid functional groups. These reactions can include nucleophilic addition to the cyano group, conversion of the carboxylic acid group into various derivatives (e.g., esters, amides), and reactions involving the pyrrole ring itself, such as electrophilic substitution. The synthesis and reactions of related pyrrole derivatives have been extensively studied, demonstrating the versatility of these compounds in organic synthesis (Misra et al., 2007).
Applications De Recherche Scientifique
- Application: Les chercheurs ont exploré la synthèse de dérivés d'indole, y compris ceux contenant le cycle pyrrole, en tant que composés biologiquement actifs. Ces dérivés se sont avérés prometteurs dans le traitement des cellules cancéreuses, des infections microbiennes et de divers troubles .
- Application: Les dérivés de l'acide 5-cyano-2-méthyl-1H-pyrrole-3-carboxylique peuvent être utilisés dans la synthèse peptidique, contribuant au développement de nouveaux peptides aux activités biologiques spécifiques .
- Application: Ce composé est utilisé dans la synthèse d'antagonistes de la cholécystokinine, qui peuvent avoir des implications dans les troubles gastro-intestinaux et la recherche connexe .
- Application: Les chercheurs ont étudié l'utilisation de dérivés de l'this compound dans le développement d'agents antihypertenseurs basés sur l'échafaudage benzopyran .
- Application: Le composé peut être utilisé dans la synthèse d'azepinediones, qui peuvent trouver des applications en chimie médicinale et en découverte de médicaments .
- Application: Les chercheurs ont exploré les dérivés du pyrrole, y compris l'this compound, en science des matériaux et en catalyse. Ces composés peuvent servir de blocs de construction pour les matériaux fonctionnels et les catalyseurs .
Synthèse de Dérivés d'Indole
Précurseurs d'Analogues Peptidiques
Antagonistes de la Cholécystokinine
Antihypertenseurs de Benzopyran
Synthèse d'Azepinediones
Science des Matériaux et Catalyse
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Orientations Futures
Propriétés
IUPAC Name |
5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-6(7(10)11)2-5(3-8)9-4/h2,9H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLOUSURXOZVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864060-99-0 |
Source


|
| Record name | 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2484895.png)
methanone](/img/structure/B2484896.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2484898.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate](/img/structure/B2484900.png)




![6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B2484909.png)
![3-benzyl-5-methyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2484910.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2484912.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2484913.png)